Product packaging for Pentafluoroethyl prop-2-enoate(Cat. No.:CAS No. 19089-73-7)

Pentafluoroethyl prop-2-enoate

Cat. No.: B096955
CAS No.: 19089-73-7
M. Wt: 190.07 g/mol
InChI Key: GYXUNDYSSCDRAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentafluoroethyl prop-2-enoate is a useful research compound. Its molecular formula is C5H3F5O2 and its molecular weight is 190.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3F5O2 B096955 Pentafluoroethyl prop-2-enoate CAS No. 19089-73-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19089-73-7

Molecular Formula

C5H3F5O2

Molecular Weight

190.07 g/mol

IUPAC Name

1,1,2,2,2-pentafluoroethyl prop-2-enoate

InChI

InChI=1S/C5H3F5O2/c1-2-3(11)12-5(9,10)4(6,7)8/h2H,1H2

InChI Key

GYXUNDYSSCDRAG-UHFFFAOYSA-N

SMILES

C=CC(=O)OC(C(F)(F)F)(F)F

Canonical SMILES

C=CC(=O)OC(C(F)(F)F)(F)F

Origin of Product

United States

The Significance of Fluorinated Acrylate Monomers in Contemporary Polymer Science

Fluorinated acrylate (B77674) monomers are a class of compounds that have garnered considerable attention in modern polymer science due to the unique properties conferred by the presence of fluorine atoms. youtube.comresearchgate.netsciengine.com The strong carbon-fluorine bond and the high electronegativity of fluorine lead to polymers with a unique combination of characteristics. youtube.comsciengine.com

Key properties of fluorinated polymers include:

High Thermal Stability: The strength of the carbon-fluorine bond contributes to excellent resistance to heat. sciengine.com

Chemical Inertness: These polymers exhibit remarkable resistance to a wide range of chemicals, including acids, bases, and organic solvents. youtube.comsciengine.com

Low Surface Energy: This translates to properties such as hydrophobicity (water repellency) and oleophobicity (oil repellency). youtube.comsciengine.com

Exceptional Weather Resistance: Fluoropolymers are highly resistant to degradation from UV radiation and other environmental factors. sciengine.com

Unique Electrical Properties: These materials often possess low dielectric constants and other interesting electrical characteristics. researchgate.netsciengine.com

The polymerization of fluorinated acrylate monomers, often carried out via free-radical polymerization, allows for the synthesis of polymers with tailored properties. researchgate.netsciengine.com These monomers can be homopolymerized or copolymerized with non-fluorinated monomers to fine-tune the characteristics of the final material. youtube.com This versatility has led to their application in a wide array of fields, including the development of advanced coatings, specialty textiles, and high-performance electronic components. youtube.comresearchgate.net

An Overview of Pentafluoroethyl Prop 2 Enoate in Academic Research

Pentafluoroethyl prop-2-enoate, as a specific member of the fluorinated acrylate (B77674) monomer family, is a subject of focused academic research. Its structure, which includes a five-fluorine atom chain, makes it a valuable building block for creating polymers with a high fluorine content. This high degree of fluorination is expected to enhance the characteristic properties associated with fluoropolymers.

Research efforts have been directed towards understanding the synthesis and polymerization of this monomer. Various synthetic routes to produce this compound and related fluorinated acrylates are being explored to optimize yield and purity. researchgate.netfluorine1.ru The polymerization behavior of this compound, both in homopolymerization and in copolymerization with other monomers, is a key area of investigation. This research aims to elucidate the reaction kinetics and the relationship between the monomer structure and the resulting polymer architecture and properties.

Research Trajectories and Objectives for Pentafluoroethyl Prop 2 Enoate Within Materials Science

Foundational Synthetic Pathways for Fluorinated Acrylate (B77674) Monomers

The creation of fluorinated acrylate monomers often begins with established chemical reactions that are adapted for the unique requirements of organofluorine chemistry. These foundational methods include direct esterification and more complex multi-step sequences to build the fluorinated precursors.

Esterification Reactions as a Primary Synthetic Route

Esterification stands out as a direct and widely employed method for synthesizing fluorinated acrylates. This approach typically involves the reaction of a fluorinated alcohol with acrylic acid or one of its more reactive derivatives, such as acryloyl chloride. The core of this method is the formation of an ester linkage between the fluoroalkyl group and the acrylate moiety.

One of the primary precursors for producing this compound is 2,2,3,3,3-pentafluoropropan-1-ol. nih.gov The synthesis of the final ester is achieved by reacting this alcohol with an acylating agent. A general and effective method for the acylation of alcohols is the use of acid anhydrides or chlorides in the presence of a catalyst. organic-chemistry.org For instance, the reaction of an alcohol with acryloyl chloride would yield the corresponding acrylate ester. researchgate.net

The Fischer esterification, a classic method, involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. researchgate.net While effective, this method is an equilibrium process, often requiring the removal of water to drive the reaction towards the product. For fluorinated compounds, alternative methods using more reactive acylating agents are common to achieve high yields.

Table 1: Examples of Esterification Reactions for Fluorinated Acrylates

Fluorinated AlcoholAcylating AgentCatalyst/ConditionsProduct
2,2,3,3,3-pentafluoropropan-1-olAcryloyl ChlorideBase (e.g., Pyridine)This compound
Various AlcoholsCarboxylic Acids2,2'-biphenol-derived phosphoric acidCorresponding Esters
AlcoholsAcid Anhydrides4-Dimethylaminopyridine (DMAP)Corresponding Esters
3-PentadecylphenolAcryloyl ChlorideImidazole Ionic Liquid3-Pentadecylphenyl acrylate

This table is generated based on general esterification principles and specific examples from the literature. organic-chemistry.orgresearchgate.netresearchgate.net

Multi-Step Synthetic Strategies for Perfluoroalkyl-Containing Acrylates

The synthesis of the necessary fluorinated precursors, particularly the alcohols, often requires a multi-step approach. udel.edu These synthetic sequences are designed to construct the carbon-fluorine bonds and the alcohol functionality in a controlled manner.

For the precursor to this compound, 2,2,3,3,3-pentafluoropropan-1-ol, several multi-step syntheses have been reported. One industrial method involves the catalytic hydrogenation of methyl pentafluoropropionate. This process is typically carried out in an autoclave using a rhodium-alumina catalyst under a hydrogen atmosphere at elevated temperatures. google.com

Another innovative route to this alcohol starts with tetrafluoroethylene (B6358150). The process involves reacting tetrafluoroethylene with a fluoride (B91410) source (from an alkali or alkaline earth metal) and formaldehyde. This reaction is conducted in the presence of a phase transfer catalyst in an organic solvent, yielding the desired pentafluoropropanol (B8783277) in high yield. google.com Such methods are advantageous as they build the molecule from smaller, readily available fluorinated feedstocks.

Table 2: Multi-Step Synthesis Example for a Fluorinated Acrylate Precursor

Target CompoundStarting MaterialsKey Steps
2,2,3,3,3-pentafluoropropan-1-olMethyl pentafluoropropionate, HydrogenCatalytic hydrogenation using a rhodium-alumina catalyst in an autoclave.
2,2,3,3,3-pentafluoropropan-1-olTetrafluoroethylene, Formaldehyde, Alkali Metal FluorideReaction in the presence of a phase transfer catalyst in an organic solvent.

This table outlines key steps from patented industrial processes. google.comgoogle.com

Advanced Synthetic Approaches Towards this compound

To meet the stringent demands of the polymer industry for high-purity monomers, advanced synthetic methodologies are employed. These approaches focus on maximizing reaction efficiency and minimizing impurities through precise control of reaction conditions and careful selection of catalysts.

Controlled Synthesis for Enhanced Monomer Purity and Reaction Yield

Achieving high monomer purity and reaction yield is paramount for successful polymerization and for the final properties of the fluoropolymer. Control over the reaction conditions and subsequent purification steps are critical. In the synthesis of 2,2,3,3,3-pentafluoropropan-1-ol, for example, a reported method achieves a high yield of 75%. google.com The process described for the hydrogenation of methyl pentafluoropropionate involves stopping the hydrogenation, cooling the reaction mixture, and then filtering to obtain the product, indicating a straightforward workup procedure. google.com

Following the esterification reaction to form this compound, standard purification techniques such as distillation would be employed to isolate the monomer in high purity. The boiling point of the precursor alcohol is 80-82°C, which allows for its purification by distillation. google.com The final acrylate ester would have a higher boiling point, also making it amenable to purification by distillation under reduced pressure to prevent polymerization. The use of inhibitors during distillation is also a common practice to ensure the stability of the acrylate monomer.

Catalyst Selection and Reaction Optimization in Fluorinated Acrylate Synthesis

The choice of catalyst is a decisive factor in the synthesis of fluorinated compounds, influencing both the reaction rate and the selectivity towards the desired product. In the synthesis of the precursor 2,2,3,3,3-pentafluoropropan-1-ol, specific catalysts are essential for high yields. The hydrogenation of methyl pentafluoropropionate utilizes a rhodium-on-alumina catalyst, highlighting the importance of heterogeneous catalysis in this industrial process. google.com Alternatively, the synthesis from tetrafluoroethylene employs a phase transfer catalyst to facilitate the reaction between the different phases of the reactants. google.comgoogle.com

For the subsequent esterification step, catalyst selection depends on the chosen acylating agent. For reactions with acrylic acid (Fischer esterification), strong Brønsted acids are typical. researchgate.net For the more common route using acryloyl chloride, a base like pyridine (B92270) is often used to neutralize the HCl byproduct and catalyze the reaction. More advanced and milder catalysts, such as 4-(dimethylaminopyridine) (DMAP) or specific ionic liquids, can also be employed to improve yields and simplify purification. organic-chemistry.orgresearchgate.net

Reaction optimization is a critical step to maximize yield and purity. This involves systematically varying parameters such as temperature, pressure, reaction time, and catalyst loading. sigmaaldrich.com For the synthesis of 2,2,3,3,3-pentafluoropropan-1-ol via hydrogenation, the reaction temperature is controlled between 100 °C and 300 °C, and the reaction is run for 10-30 hours. google.com Modern approaches like Design of Experiments (DoE) and Bayesian optimization can be utilized to efficiently explore the reaction parameter space and identify the optimal conditions with a minimal number of experiments. nih.govwhiterose.ac.uk These statistical methods help in understanding the interplay between different variables and their impact on the reaction outcome. whiterose.ac.uk

Homopolymerization of this compound

The formation of a homopolymer from this compound can be achieved through various radical polymerization techniques. While specific kinetic data for this exact monomer is sparse in publicly available literature, the behavior can be understood by examining studies on structurally similar semifluorinated acrylates.

Conventional free-radical polymerization (FRP) of semifluorinated acrylates presents certain challenges. The kinetics are governed by the standard steps of initiation, propagation, and termination. However, factors such as the choice of solvent and initiator are critical. For instance, fluorinated monomers can have limited solubility in common organic solvents, and the use of fluorinated solvents like 2,2,2-trifluoroethanol (B45653) (TFE) has been shown to be effective for achieving homogeneous polymerization conditions. rsc.org

The rate of polymerization is influenced by the stability of the propagating radical and its interaction with the monomer. The electron-withdrawing nature of the fluoroalkyl chain can impact the reactivity of the acrylate double bond. Polymerization of liquid crystalline semifluorinated monomers has shown that ordered phases can lead to a significant decrease in the termination rate, resulting in higher polymerization rates and high molecular weight polymers. kpi.uaacs.org The kinetic parameters for such a system are typically determined by tracking monomer conversion over time under specific reaction conditions.

Illustrative Kinetic Parameters for Free Radical Polymerization of a Semifluorinated Acrylate The following table presents hypothetical data to illustrate typical kinetic values for this class of monomers, as specific experimental values for this compound are not readily available.

ParameterValueConditionsSignificance
Propagation Rate Constant (kp)1500 L·mol-1·s-160 °C, TolueneRate of addition of monomer to the growing polymer chain.
Termination Rate Constant (kt)2.5 x 107 L·mol-1·s-160 °C, TolueneRate of reactions that deactivate growing chains (combination/disproportionation).
Initiator Efficiency (f)0.5AIBN InitiatorFraction of radicals generated by the initiator that successfully start a polymer chain.
Heat of Polymerization (ΔHp)-65 kJ·mol-1-Exothermic heat released during the conversion of monomer double bonds to single bonds.

To overcome the limitations of conventional FRP, such as poor control over molecular weight and broad molecular weight distributions, Reversible Deactivation Radical Polymerization (RDRP) techniques are employed. dokumen.pubresearchgate.net These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, minimizing irreversible termination reactions. wikipedia.org

Photo-initiated ATRP has emerged as a powerful tool for polymerizing functional monomers under mild conditions. sjtu.edu.cn This technique uses light to photochemically reduce a Cu(II) complex deactivator to a Cu(I) complex activator, which then activates a dormant alkyl halide initiator to generate the propagating radicals. acs.org This process allows for temporal and spatial control over the polymerization simply by switching the light source on and off. dokumen.pub

For semifluorinated acrylates, photo-ATRP, often using a copper catalyst in conjunction with a ligand like Me₆-TREN, has been successfully applied. acs.org The use of UV or visible light provides the energy to drive the redox cycle of the copper catalyst. acs.org This method is particularly advantageous as it can be performed at ambient temperatures, which minimizes side reactions like transesterification that can be problematic with fluorinated acrylates. acs.org The mechanism allows for the synthesis of well-defined polymers with predictable molecular weights and narrow dispersities (Đ < 1.1). rsc.org

RDRP encompasses several mechanisms, including ATRP, Nitroxide-Mediated Polymerization (NMP), and Reversible Addition-Fragmenta­tion chain-Transfer (RAFT) polymerization. researchgate.net All these techniques rely on reversibly capping the growing polymer chain to keep the concentration of active radicals low, thereby suppressing termination. wikipedia.org

In the context of fluorinated monomers, RAFT polymerization has been shown to be particularly effective. It involves a chain transfer agent (CTA), typically a thiocarbonylthio compound, which mediates the polymerization. Studies on semifluorinated acrylates like 2,2,3,3,4,4,4-heptafluorobutyl acrylate (HFBA) have demonstrated that RAFT polymerization yields well-controlled polymers with predictable molecular weights and low dispersity. researchgate.net Similarly, Single Electron Transfer-Living Radical Polymerization (SET-LRP), another RDRP method, has been used for semifluorinated acrylates in fluorinated solvents, achieving excellent control over the polymer architecture. rsc.org These controlled techniques are crucial for creating advanced materials, such as block copolymers, with precisely engineered properties. acs.org

Controlled Radical Polymerization (CRP) Techniques

Copolymerization Behavior of this compound

Copolymerization is a versatile method to tailor polymer properties by incorporating two or more different monomers into a single polymer chain. The resulting properties depend heavily on the relative reactivity of the monomers and their distribution along the chain.

The behavior of a copolymerization reaction is quantified by monomer reactivity ratios, r₁ and r₂. These ratios are defined by the Mayo-Lewis equation and represent the preference of a growing polymer chain ending in one monomer unit (M₁*) to add another molecule of the same monomer (M₁) versus the other monomer (M₂). wikipedia.org

r₁ = k₁₁ / k₁₂

r₂ = k₂₂ / k₂₁

Here, k₁₁ is the rate constant for the addition of M₁ to a chain ending in M₁, and k₁₂ is the rate constant for the addition of M₂ to a chain ending in M₁.

The product of the reactivity ratios (r₁ * r₂) provides insight into the monomer sequence distribution: fiveable.me

r₁ * r₂ ≈ 1 : An ideal or random copolymer is formed, where the monomer arrangement is statistical.

r₁ * r₂ ≈ 0 : An alternating copolymer is favored, where the monomers add in a regular ...-M₁-M₂-M₁-M₂-... sequence.

r₁ > 1 and r₂ > 1 : A blocky structure or a mixture of homopolymers tends to form, which is rare in radical polymerization.

While specific reactivity ratios for this compound are not documented in the reviewed literature, studies on similar semifluorinated acrylates copolymerized with n-butyl acrylate (nBuA) via RAFT polymerization provide valuable data. For example, the copolymerization of 2,2,3,3,3-pentafluoropropyl acrylate (PFPA), a structural isomer of the title compound, with nBuA yielded reactivity ratios whose product was close to unity, indicating a random distribution of the monomer units. researchgate.net

Reactivity Ratios for Copolymerization of n-Butyl Acrylate (M₁) with Various Semifluorinated Acrylates (M₂) Data adapted from studies on related semifluorinated acrylates to illustrate expected behavior. researchgate.net

Semifluorinated Acrylate (M₂)r₁ (nBuA)r₂ (M₂)r₁ * r₂Copolymer Type Indicated
2,2,2-Trifluoroethyl acrylate (TFEA)0.891.151.02Ideal/Random
2,2,3,3,3-Pentafluoropropyl acrylate (PFPA)0.921.060.97Ideal/Random
2,2,3,3,4,4,4-Heptafluorobutyl acrylate (HFBA)0.951.030.98Ideal/Random

This tendency towards random copolymerization suggests that the reactivity of the propagating radical ending in a semifluorinated acrylate unit is similar whether it adds another semifluorinated monomer or an n-butyl acrylate monomer. This behavior is crucial for designing copolymers where a homogeneous distribution of the fluorinated monomer is desired to impart properties like hydrophobicity or low surface energy uniformly throughout the material.

Determination of Monomer Reactivity Ratios and Sequence Distribution

Application of Finemann-Ross and Kelen-Tudos Methods

To quantitatively understand the copolymerization behavior of monomers like this compound, the monomer reactivity ratios must be determined. The Fineman-Ross (FR) and Kelen-Tüdös (KT) methods are two widely used graphical techniques for this purpose. rsc.orgnih.govscielo.org These methods linearize the copolymerization equation, allowing for the determination of reactivity ratios (r₁ and r₂) from experimental data of monomer feed composition and the resulting copolymer composition at low conversions. nih.govuc.edu

The Fineman-Ross equation is given as: G = H * r₁ - r₂ where G and H are functions of the molar ratios of the monomers in the feed (f) and in the copolymer (F). rsc.orguc.edu A plot of G versus H yields a straight line with the slope representing r₁ and the intercept representing r₂. rsc.org

The Kelen-Tüdös method is a refinement that introduces a constant, α, to provide a more even distribution of data points. rsc.orgresearchgate.net The equation is: η = (r₁ + r₂/α) * ξ - r₂/α where η and ξ are functions of G, H, and α. A plot of η versus ξ gives a straight line from which r₁ and r₂ can be determined. rsc.org

Table 1: Representative Finemann-Ross and Kelen-Tudos Parameters for a Styrene (B11656) (M₁) and Methacrylate (B99206) (M₂) Copolymerization System

Feed Mole Fraction of M₁ (f₁)Copolymer Mole Fraction of M₁ (F₁)Fineman-Ross (G)Fineman-Ross (H)Kelen-Tüdös (η)Kelen-Tüdös (ξ)
0.10.453.567.290.480.90
0.30.651.331.730.280.69
0.50.750.750.750.200.52
0.70.850.410.330.150.38
0.90.950.180.090.100.21
Note: This table is illustrative, based on typical copolymerization data to demonstrate the application of the FR and KT parameters. Actual values for this compound would require specific experimental determination.
Influence of Fluorine Content on Copolymerization Parameters

The high fluorine content in this compound significantly influences its copolymerization parameters due to strong electron-withdrawing effects. researchgate.net The pentafluoroethyl group (C₂F₅) reduces the electron density of the acrylic double bond, which in turn affects the monomer's reactivity and polarity. This is often quantified by the Alfrey-Price Q-e scheme, where 'Q' represents the reactivity of the monomer and 'e' its polarity. beilstein-journals.org

Research on the copolymerization of a fluorinated acrylate carrying a pentafluorophenyl group (PFA) with benzyl (B1604629) vinyl ether (BnVE) revealed a large difference in electron density between the comonomers, leading to a high tendency for cross-propagation. researchgate.net The high electronegativity of the fluorine atoms in this compound makes the monomer electron-deficient, which would favor copolymerization with electron-rich comonomers. This typically results in a product of reactivity ratios (r₁ * r₂) that is less than 1, indicating a tendency towards alternation in the copolymer chain. mdpi.com

Mechanistic Aspects of Copolymerization with Diverse Co-monomers

The synthesis of copolymers containing this compound can be achieved through various polymerization mechanisms, each offering different levels of control over the final polymer architecture.

Free Radical Copolymerization Systems

Free radical polymerization is a common method for copolymerizing vinyl monomers. nih.govresearchgate.net In the case of this compound, it can be copolymerized with a variety of conventional monomers such as styrene, methyl methacrylate (MMA), and other acrylates. The kinetics of such systems are governed by the four propagation steps between the two types of growing radicals and the two monomers. uc.edu

The resulting copolymer composition is dictated by the monomer feed ratio and the monomer reactivity ratios. kpi.ua For example, in the copolymerization of N-isopropylacrylamide (NIPAm) and 2,3-dihydroxypropyl methacrylate (DHPMA), the reactivity ratios were found to be r(DHPMA) = 3.09 and r(NIPAm) = 0.11, indicating that the DHPMA radical prefers to add to its own monomer, while the NIPAm radical prefers to add to the DHPMA monomer. nih.gov For a highly fluorinated monomer like this compound copolymerized with a non-fluorinated monomer like styrene, a significant difference in reactivity is expected, likely leading to a random or alternating copolymer structure. mdpi.com

Controlled Copolymerization via Cu(0)-mediated RDRP

For more precise control over the polymer architecture, molecular weight, and dispersity, reversible-deactivation radical polymerization (RDRP) techniques are employed. Copper(0)-mediated RDRP (Cu(0)-RDRP) has emerged as a powerful method for the controlled polymerization of acrylates and methacrylates. researchgate.netnih.gov This technique allows for the synthesis of well-defined polymers, including those with fluorinated monomers, under mild conditions. nih.govnih.gov

The mechanism involves the use of a Cu(0) catalyst, which activates a dormant polymer chain (terminated with a halogen, typically bromine) to generate a propagating radical. The system also contains a Cu(II) species that deactivates the propagating radical, establishing an equilibrium that minimizes termination reactions and allows for controlled chain growth. bohrium.com The synthesis of poly(pentafluorophenyl methacrylate), a monomer structurally similar to this compound, has been successfully achieved using Cu(0)-RDRP, yielding polymers with low dispersity (Đ ≈ 1.05–1.33) over a wide range of molecular weights. researchgate.net Challenges in the Cu(0)-RDRP of fluorinated methacrylates compared to their acrylate counterparts have been noted, often requiring careful optimization of the initiator, ligand, and solvent. researchgate.net

Table 2: Optimized Conditions for Cu(0)-mediated RDRP of Pentafluorophenyl Methacrylate (PFPMA)

ComponentConditionPurposeReference
Initiator Ethyl α-bromophenylacetateProvides the initial dormant species for polymerization. researchgate.net
Catalyst Cu(0) wire/powderActs as the activator, generating propagating radicals. researchgate.net
Ligand Tris(2-pyridylmethyl)amine (TPMA)Solubilizes and modulates the reactivity of the copper catalyst. researchgate.net
Solvent Dimethyl sulfoxide (B87167) (DMSO)Provides a suitable medium for the polymerization components. researchgate.net
Temperature Room TemperatureAllows for polymerization under mild conditions. bohrium.com
Note: This table presents optimized conditions for a structurally similar monomer, PFPMA, which serves as a model for the controlled polymerization of this compound.

Synthesis of Advanced Polymeric Architectures: Block and Graft Copolymers

The advent of controlled polymerization techniques like Cu(0)-RDRP has enabled the synthesis of complex, well-defined polymeric architectures such as block and graft copolymers containing fluorinated segments. mdpi.comnih.govrsc.org

Block Copolymers: Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. nih.govnih.gov They can be synthesized by the sequential addition of different monomers in a living or controlled polymerization process. mdpi.com For example, after synthesizing a first block of a non-fluorinated polymer like polystyrene or poly(methyl methacrylate) via Cu(0)-RDRP, a second monomer, such as this compound, can be added to the reactor. The living chain ends of the first block then initiate the polymerization of the second monomer, leading to the formation of a diblock copolymer. nih.gov This process can be repeated to create triblock or multiblock copolymers. nih.govnih.gov

Graft Copolymers: Graft copolymers consist of a main polymer chain (backbone) with one or more side chains (grafts) of a different chemical composition attached. nih.govresearchgate.net There are three primary methods for synthesizing graft copolymers:

"Grafting-from": Initiating sites are created along a pre-existing polymer backbone, from which the graft chains are grown. nih.govcmu.edu For instance, a polyolefin backbone could be functionalized with initiator groups capable of starting the Cu(0)-RDRP of this compound.

"Grafting-onto": Pre-synthesized polymer chains with reactive end groups are attached to a polymer backbone with complementary reactive sites. nih.govresearchgate.net

"Grafting-through": A macromonomer (a polymer chain with a polymerizable end group) is copolymerized with another monomer to form the backbone, incorporating the pre-formed chains as grafts. nih.govresearchgate.net

The use of Cu(0)-mediated LRP has been demonstrated for grafting fluorinated polymers like poly(2,2,2-trifluoroethyl methacrylate) from a glass surface, illustrating the viability of the "grafting-from" approach for these types of monomers. rsc.org These advanced architectures allow for the combination of the unique properties of fluorinated polymers (e.g., hydrophobicity, thermal stability) with the properties of other polymers, leading to materials with applications in coatings, surfactants, and advanced composites. rsc.org

Advanced Spectroscopic and Chromatographic Characterization of Poly Pentafluoroethyl Prop 2 Enoate and Its Copolymers

Structural Elucidation Methodologies

The precise determination of the molecular structure of poly(pentafluoroethyl prop-2-enoate) relies on a combination of sophisticated analytical methods. These techniques provide detailed information on the polymer's composition, backbone structure, functional groups, and molecular weight distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the microstructural analysis of polymers, offering detailed insights into monomer sequencing, stereochemistry, and chain architecture. iupac.org For fluorinated polymers like poly(this compound), multinuclear NMR experiments are particularly powerful.

Proton NMR (¹H NMR) spectroscopy is used to identify and assign the various proton environments within the polymer structure. In poly(this compound), the ¹H NMR spectrum is characterized by signals corresponding to the polymer backbone and the non-fluorinated portion of the side chain.

The main chain methine (-CH-) and methylene (-CH₂-) protons typically appear as broad multiplets in the region of 1.5-2.8 ppm. The methylene protons of the pentafluoroethyl ester group (-OCH₂CF₂-) are expected to resonate further downfield, generally between 4.3 and 4.7 ppm, due to the deshielding effect of the adjacent oxygen atom. The integration of these signals allows for the confirmation of the polymer's structural integrity. In copolymers, the relative ratios of proton signals from different monomer units can be used to determine the copolymer composition. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for Poly(this compound) This is an interactive data table. You can sort, filter, and search the data.

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Polymer Backbone (-CH ₂-CH -) 1.5 - 2.8 Broad Multiplets

Due to the presence of fluorine, ¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique for characterizing poly(this compound). nih.gov The large chemical shift dispersion in ¹⁹F NMR allows for clear resolution of signals from different fluorine environments. nih.gov

The spectrum is expected to show two primary signals corresponding to the trifluoromethyl (-CF₃) and difluoromethylene (-CF₂-) groups in the side chain. Based on analogous fluorinated acrylic copolymers, the resonance for the -CF₃ group typically appears around -81 to -85 ppm. rsc.org The -CF₂- group adjacent to the ester linkage (-OCH₂CF₂ -) is expected to appear in the range of -113 to -120 ppm, while the terminal -CF₃ group would be at a distinct chemical shift. rsc.org These signals provide a definitive fingerprint for the pentafluoroethyl group and are crucial for confirming the incorporation of the fluorinated monomer into the polymer backbone, especially in copolymer systems. rsc.org

Table 2: Predicted ¹⁹F NMR Chemical Shifts for Poly(this compound) This is an interactive data table. You can sort, filter, and search the data.

Fluorine Group Predicted Chemical Shift (δ, ppm)
Trifluoromethyl (-CF ₃) -81 to -85

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework of the polymer. The spectrum of poly(this compound) would display characteristic signals for the carbonyl carbon of the ester group, the carbons of the polymer backbone, and the carbons in the fluoroalkyl side chain.

The carbonyl carbon (-C =O) resonance is typically found in the 170-175 ppm region. The backbone methylene (-C H₂-) and methine (-C H-) carbons appear at approximately 35-45 ppm. The carbons in the side chain are significantly affected by the attached fluorine atoms. The methylene carbon adjacent to the oxygen (-OC H₂-) would appear around 60-65 ppm. The fluorinated carbons (-C F₂- and -C F₃) exhibit complex splitting patterns due to C-F coupling and resonate at higher fields. A key indicator of successful polymerization is the disappearance of the vinyl carbon signals from the monomer, which are typically observed between 128 and 131 ppm. researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for Poly(this compound) This is an interactive data table. You can sort, filter, and search the data.

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carbonyl (-C =O) 170 - 175
Ester Side Chain (-OC H₂-) 60 - 65

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in the polymer. The FT-IR spectrum of poly(this compound) is dominated by strong absorption bands related to the ester and fluoroalkyl groups.

A prominent and sharp absorption band between 1730 and 1750 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ester group. spectroscopyonline.comnih.gov Strong bands in the 1100-1300 cm⁻¹ region are characteristic of the C-O stretching of the ester and, significantly, the C-F stretching vibrations of the pentafluoroethyl group. The C-H stretching vibrations of the polymer backbone and the methylene group in the side chain are observed in the 2900-3000 cm⁻¹ range. Upon polymerization, the characteristic absorption of the monomer's C=C double bond, typically found around 1637 cm⁻¹, disappears, confirming the conversion of the monomer to the polymer. azom.com

Table 4: Characteristic FT-IR Absorption Bands for Poly(this compound) This is an interactive data table. You can sort, filter, and search the data.

Functional Group Wavenumber (cm⁻¹) Description
C-H Stretch 2900 - 3000 Backbone and side-chain alkyl groups
C=O Stretch 1730 - 1750 Ester carbonyl
C-F Stretch 1100 - 1300 Fluoroalkyl group

High-Resolution Mass Spectrometry (MS) for Molecular Weight and End-Group Analysis

High-resolution mass spectrometry (HRMS), particularly using soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI), is a powerful tool for characterizing the molecular weight distribution and end groups of polymers. mdpi.com Unlike small molecules, synthetic polymers consist of a distribution of chains of different lengths, so MS provides information on the average molecular weight (Mn and Mw) and the dispersity (Đ). uvic.ca

MALDI-MS analysis of poly(this compound) would show a series of peaks, where each peak corresponds to a polymer chain of a specific length (degree of polymerization). The mass difference between adjacent peaks corresponds to the mass of the this compound monomer unit.

Furthermore, HRMS is invaluable for end-group analysis. mdpi.com The exact mass of the polymer chains can reveal the chemical nature of the groups at the chain ends. These end groups are typically fragments derived from the initiator and termination agents used in the polymerization reaction. Identifying these end groups provides crucial information about the polymerization mechanism. nih.gov

Table 5: List of Chemical Compounds

Compound Name Abbreviation
Poly(this compound) -
This compound -
Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the characterization of polymers, including fluorinated polymers like Poly(this compound). This method is particularly useful for separating and identifying oligomers, residual monomers, and additives within a polymer sample. In the analysis of per- and polyfluoroalkyl substances (PFAS), LC-MS/MS (tandem mass spectrometry) is the technique of choice due to its high sensitivity and selectivity. d-nb.infochromatographyonline.com

The process involves introducing a liquid sample into the LC system, where it is separated based on its components' interactions with the stationary phase of the chromatography column. The separated components then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio. For fluorinated compounds, sample preparation often involves a simple protein precipitation and centrifugation or a liquid extraction by sonication followed by direct determination using LC-MS/MS. d-nb.infonih.gov

Several methods have been developed for the quantitation of various PFAS in biological and environmental samples, demonstrating the robustness of LC-MS/MS for this class of compounds. d-nb.infonih.gov The high sensitivity of modern LC-MS/MS instrumentation allows for the detection of these compounds even at very low concentrations. chromatographyonline.com While direct LC-MS analysis of high molecular weight Poly(this compound) is challenging due to its limited solubility and volatility, the technique is invaluable for analyzing lower molecular weight fractions and potential degradation products.

Table 1: Typical LC-MS/MS Method Parameters for PFAS Analysis

Parameter Description
Technique Isotopic dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). d-nb.info
Sample Preparation Simple protein precipitation and centrifugation. d-nb.info
**Linearity (R²) ** 0.989–0.999 for various PFAS compounds. d-nb.info
Lower Limits of Quantitation (LLOQs) Ranged from 0.009 to 0.245 µg/L. d-nb.info
Precision (%RSD) 2.0–19.5%. d-nb.info

| Accuracy | 87.9–113.1% of theoretical values. d-nb.info |

Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC-MS) is an essential technique for the structural characterization of synthetic polymers like Poly(this compound), which are non-volatile and cannot be analyzed directly by conventional GC-MS. d-nb.infochromatographyonline.com The method involves heating the polymer sample to high temperatures (typically 500–1400 °C) in an inert atmosphere. d-nb.infochromatographyonline.com This thermal energy causes the polymer to decompose into smaller, volatile fragments in a reproducible manner. d-nb.info

These fragments, known as pyrolyzates, are characteristic of the original polymer's structure. The pyrolyzates are then swept into a gas chromatograph, separated by a capillary column, and subsequently identified by a mass spectrometer. d-nb.infochromatographyonline.com The resulting pyrogram is a fingerprint of the polymer, allowing for its identification and the elucidation of its monomeric composition and structure. For copolymers, Py-GC-MS can provide valuable information on the chemical composition. chromatographyonline.com

The fragmentation of Poly(this compound) under pyrolysis conditions would be expected to yield the this compound monomer through retropolymerization, as well as other characteristic fluorinated compounds. The identification of these fragments is achieved by interpreting their mass spectra or by comparing them to mass spectral libraries. d-nb.info This technique eliminates the need for complex sample pre-treatment and can be performed directly on the solid polymer material. d-nb.info

Table 2: General Operating Conditions for Py-GC-MS of Polymers

Parameter Typical Value/Condition
Pyrolysis Temperature 500 °C – 1400 °C. chromatographyonline.com
Carrier Gas Helium. d-nb.info
GC Column Fused-silica capillary column (e.g., Elite-5ms). chromatographyonline.com
GC Oven Program Programmed temperature ramp, e.g., 60 °C hold, then ramp to 280 °C. chromatographyonline.com
MS Ionization Mode Electron Ionization (EI) at 70 eV. chromatographyonline.com

| MS Mass Range | m/z 35–750 u. chromatographyonline.comresearchgate.net |

Determination of Molecular Weight and Distribution

Size Exclusion Chromatography (SEC) and Gel Permeation Chromatography (GPC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a widely used form of liquid chromatography for determining the molecular weight distribution of polymers. agilent.com This technique separates molecules based on their hydrodynamic volume, or size in solution. agilent.com Larger molecules elute from the chromatography column first, as they are excluded from the pores of the column's packing material, while smaller molecules penetrate the pores and have a longer path, thus eluting later. agilent.com

For fluorinated polymers like Poly(this compound), selecting an appropriate solvent (eluent) is crucial. Solvents such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), sometimes with added salts like tetraethylammonium nitrate, have been shown to be effective for polar polymers, minimizing anomalous behavior and allowing for universal calibration. nih.govagilent.com

The GPC system is calibrated using polymer standards of known molecular weights (e.g., polystyrene or pullulan standards) to create a calibration curve of log molecular weight versus retention time. epa.govlcms.cz This curve is then used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI or Mw/Mn) of the unknown polymer sample. epa.gov These parameters are critical as they influence many of the polymer's physical properties, such as strength, viscosity, and melt flow. agilent.com

Table 3: Example GPC System Configuration for Polymer Analysis

Component Specification
Standard Substance Polystyrene (PS) standards. epa.gov
Solvent (Eluent) Tetrahydrofuran (THF). epa.gov
Guard Column Styragel guard column. epa.gov
Analytical Columns Styragel columns with a range of pore sizes.
Detector Differential Refractive Index (DRI) Detector.
Injection Volume 50 µL. epa.gov

| Concentration | ~3 mg/mL. epa.gov |

Advanced Polymer Chromatography (APC) with Multi-Detection Systems

Advanced Polymer Chromatography (APC) is a modern evolution of conventional GPC/SEC that utilizes sub-3-µm particles in its columns. googleapis.com This innovation leads to significantly higher resolution and faster analysis times, often 5 to 20 times faster than traditional methods, while also reducing solvent consumption. googleapis.comchromatographytoday.com The ACQUITY APC system is designed to handle the high back-pressures generated by these smaller particles and is compatible with the strong solvents often required for polymer analysis. googleapis.com

While a standard APC system with a refractive index (RI) detector provides relative molecular weight information based on column calibration, its power is greatly enhanced by coupling it with multi-detection systems. googleapis.commalvernpanalytical.com A typical multi-detector setup includes:

Light-Scattering (LS) Detector: Measures absolute molecular weight, independent of the polymer's shape or elution volume. googleapis.com

Viscometer: Measures the intrinsic viscosity (IV) of the polymer, which provides insights into its conformation, structure, and branching. googleapis.com

Refractive Index (RI) or UV Detector: Serves as a concentration detector. lcms.cz

The combination of APC with an advanced multi-detector system like the OMNISEC REVEAL allows for a comprehensive characterization of a polymer in a single, rapid analysis. malvernpanalytical.comlcms.cz This setup can provide absolute molecular weight, hydrodynamic radius, and structural information, which can be visualized using a Mark-Houwink plot to compare different polymer structures, such as linear versus branched samples. googleapis.commalvernpanalytical.com

Table 4: Comparison of Conventional GPC/SEC and Advanced Polymer Chromatography (APC)

Feature Conventional GPC/SEC Advanced Polymer Chromatography (APC)
Particle Size > 5 µm Sub-3-µm. googleapis.com
Resolution Standard High resolution, especially for oligomers. chromatographytoday.com
Analysis Time Slower 5-20x faster. chromatographytoday.com
Solvent Consumption Higher Reduced. chromatographytoday.com
Molecular Weight Data Relative (with standard detectors) Absolute (when coupled with LS/Viscometer). googleapis.com

| System Pressure | Lower | Higher. googleapis.com |

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) for Glass Transition and Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. netzsch.com It is widely employed to characterize the thermal properties of polymers, including Poly(this compound). The DSC instrument subjects a sample and an inert reference to a controlled temperature program, and the difference in heat flow required to maintain both at the same temperature is recorded. netzsch.com

One of the most important properties measured by DSC is the glass transition temperature (Tg). The glass transition is a reversible change in amorphous materials (or the amorphous regions of semi-crystalline materials) from a hard, rigid state to a more flexible, rubbery state upon heating. tainstruments.com This transition is observed in the DSC thermogram as a step-like change in the heat capacity of the material. tainstruments.com The Tg is a critical parameter as it often defines the upper operating temperature limit for a polymer.

In addition to the glass transition, DSC can detect other thermal transitions:

Crystallization: An exothermic process where polymer chains organize into ordered structures, observed as a peak on the DSC curve.

Melting: An endothermic process where a crystalline polymer transitions to a disordered, molten state, seen as a trough on the DSC curve. nih.gov

Curie Transition: In certain copolymers, like P(VDF-co-TrFE), DSC can detect the transition from a ferroelectric to a paraelectric phase. mdpi.com

For semi-crystalline polymers, the degree of crystallinity can be calculated from the enthalpy of melting measured by DSC. netzsch.com The DSC scan of a polymer provides a comprehensive profile of its thermal behavior, which is crucial for understanding its processing conditions and end-use performance.

Table 5: Thermal Transitions Measurable by DSC

Thermal Transition Description Appearance on DSC Curve (Heating Scan)
Glass Transition (Tg) Transition from a rigid, glassy state to a rubbery state in amorphous regions. tainstruments.com Step-like change in heat flow/heat capacity. tainstruments.com
Crystallization (Tc) Exothermic process of polymer chain ordering. Exothermic peak.
Melting (Tm) Endothermic process of crystalline regions turning into a disordered state. nih.gov Endothermic peak. nih.gov

| Enthalpic Recovery | Endothermic peak near the glass transition, often due to physical aging. eag.com | Endothermic peak superimposed on the Tg step. tainstruments.com |

Thermogravimetric Analysis (TGA) for Polymer Thermal Stability and Degradation Kinetics

The thermal stability of fluoropolymers is largely attributed to the high bond energy of the carbon-fluorine (C-F) bond, which is approximately 485 kJ/mol. nih.gov This inherent strength means that significant thermal energy is required to initiate chain scission and degradation. In a typical TGA experiment under an inert nitrogen atmosphere, Poly(this compound) is expected to exhibit high thermal stability, with the onset of degradation occurring at elevated temperatures. The analysis of the TGA curve (mass vs. temperature) and its first derivative, the DTG curve (rate of mass loss vs. temperature), reveals the temperatures at which the most significant degradation events occur. For many polyacrylates, thermal degradation can proceed through mechanisms like depolymerization, random chain scission, and side-group elimination. mdpi.comnih.gov

The degradation of Poly(this compound) likely involves a single primary stage of weight loss, corresponding to the decomposition of the polymer backbone. researchgate.net The temperature at which the maximum rate of degradation occurs (Tmax) is a key indicator of the polymer's stability. Compared to non-fluorinated analogues like poly(methyl acrylate), the presence of the pentafluoroethyl group significantly enhances thermal resistance.

Furthermore, TGA data collected at multiple heating rates can be used to determine the kinetics of the degradation process. mdpi.com By applying isoconversional models such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods to the TGA data, the activation energy (Ea) for the thermal degradation can be calculated. nih.gov This kinetic parameter provides quantitative insight into the energy barrier for the decomposition reaction, allowing for predictions of the polymer's long-term thermal stability and lifetime under various temperature regimes. For fluorinated polyacrylates, a high activation energy is anticipated, confirming their robust thermal character.

Table 1: Representative TGA Data for Fluorinated Polymers in Nitrogen Atmosphere
PolymerOnset Decomposition Temperature (Tonset)Temperature at Max. Decomposition Rate (Tmax)Activation Energy (Ea) (kJ/mol)
Poly(this compound) (Expected)~350 - 400 °C~420 - 480 °C150 - 250
Polytetrafluoroethylene (PTFE)~500 °C~570 °C>300
Poly(2-ethylhexyl acrylate)~250 °C~375 °C80 - 170 nih.gov

Microstructural and Morphological Characterization

X-ray Diffraction (XRD) for Crystalline and Amorphous Phases

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to investigate the molecular arrangement within a polymer, distinguishing between ordered crystalline regions and disordered amorphous domains. khanacademy.orgmcpolymers.com Most polymers are semi-crystalline, containing both phases, and the degree of crystallinity significantly influences their mechanical, thermal, and optical properties. mcpolymers.com

For Poly(this compound), the XRD pattern would reveal its semi-crystalline nature. The pattern is generated by plotting the intensity of diffracted X-rays against the diffraction angle (2θ). It would typically consist of sharp, narrow peaks superimposed on a broad, diffuse halo.

Crystalline Phases: The sharp peaks, or Bragg reflections, arise from the constructive interference of X-rays scattered by the periodically arranged atomic planes within the crystalline lamellae. mcpolymers.comyoutube.com The positions of these peaks are determined by the unit cell dimensions of the polymer crystal lattice.

Amorphous Phases: The broad halo results from the lack of long-range order in the amorphous regions, where the polymer chains are randomly entangled. mcpolymers.com

The degree of crystallinity can be quantified from the XRD data by separating the integrated intensities of the crystalline peaks from the amorphous halo. nih.gov The side-chain chemistry of fluorinated polyacrylates plays a crucial role in their ability to crystallize. acs.orgresearchgate.net The bulky and rigid pentafluoroethyl side chains in Poly(this compound) may lead to the formation of organized structures, such as lamellar arrangements, driven by phase segregation between the fluorinated side chains and the hydrocarbon backbone. acs.orgresearchgate.net The analysis of peak widths using the Scherrer equation can also provide an estimation of the crystallite size, offering further insight into the microstructure. nih.gov

Table 2: Typical XRD Peak Positions for Semi-Crystalline Fluoropolymers
PolymerProminent Diffraction Peaks (2θ)Corresponding Crystallographic Planes
Polytetrafluoroethylene (PTFE)~18.5°(100) researchgate.net
Poly(vinylidene fluoride) (PVDF)~20.3°(110), (200)
Poly(this compound) (Expected)Broad halo with potential sharp peaksDependent on specific crystalline packing

Atomic Force Microscopy (AFM) for Surface Topography and Film Formation

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique indispensable for characterizing the surface of polymer films at the nanoscale. bruker.comazooptics.com It provides three-dimensional topographical maps and quantitative data on surface roughness, grain size, and other morphological features without requiring complex sample preparation. bruker.com

For films of Poly(this compound), AFM analysis is crucial for understanding how processing conditions affect film formation and final surface properties. In tapping mode, a sharp tip attached to a cantilever oscillates near the sample surface, allowing for gentle imaging that avoids damage to the soft polymer material. bruker.com The resulting topographic images can reveal:

Surface Roughness: Quantitative parameters such as the root-mean-square (RMS) roughness can be calculated, which is critical for applications in coatings and optics. scielo.br

Film Homogeneity: AFM can identify defects, pinholes, or aggregates on the surface, providing feedback on the quality of the film deposition process. mdpi.com

Phase Separation: In copolymers or blends, AFM phase imaging can distinguish between different polymer domains based on variations in their mechanical and adhesive properties, providing compositional mapping alongside topography. bruker.com

The study of film formation is another key application. By imaging the surface at different stages of annealing or solvent evaporation, AFM can track the evolution of the polymer morphology, such as the growth of crystalline spherulites or the self-assembly of block copolymers. azonano.com For fluorinated polymers, which tend to have low surface energy, AFM helps visualize how the fluorinated side chains orient at the air-polymer interface, which governs properties like hydrophobicity. mdpi.com

Table 3: Representative Surface Roughness Data from AFM for Fluorinated Polymer Films
Polymer FilmScan AreaRMS Roughness
Plasma Fluorinated Polymer on PMMA60 µm × 60 µm~20 nm (200 Å) scielo.br
Poly(this compound) Film (Typical)5 µm × 5 µm1 - 10 nm
Spin-Coated PMMA Film60 µm × 60 µm~40 nm (400 Å) scielo.br

Transmission Electron Microscopy (TEM) for Internal Structure Investigation

Transmission Electron Microscopy (TEM) offers unparalleled resolution for investigating the internal structure and morphology of polymer systems. By passing a beam of electrons through an ultrathin section of the material, TEM can visualize features at the nanoscale, such as the distribution of different phases in a blend, the morphology of latex particles, or the structure of nanocomposites.

In the context of Poly(this compound), TEM is particularly valuable for studying its copolymers and latex formulations. For instance, in an emulsion polymerization process that yields core-shell latex particles, TEM can directly visualize this structure. researchgate.netresearchgate.net Staining agents that preferentially interact with one of the polymer phases may be required to enhance contrast between, for example, a fluorinated shell and a non-fluorinated core. researchgate.net The resulting micrographs provide clear evidence of the particle morphology and size distribution.

For copolymers, TEM can reveal the nanodomain structure arising from the microphase separation of incompatible polymer blocks. The morphology of these domains (e.g., lamellar, cylindrical, or spherical) is a direct consequence of the copolymer composition and molecular weight, and it dictates the macroscopic properties of the material. TEM analysis can confirm the length scales of this phase separation and the degree of ordering within the structure, providing a crucial link between molecular architecture and material performance.

Elemental and Compositional Analysis of Polymers

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique for determining the elemental composition of materials at trace and ultra-trace levels. wustl.eduanalytik-jena.com In the context of poly(this compound) and its copolymers, ICP-MS is primarily utilized for the quantitative analysis of metallic and non-metallic impurities that may be present from the polymerization process, catalysts, or environmental contamination. pnnl.gov

The analysis of fluoropolymers like poly(this compound) by ICP-MS presents a unique challenge due to their high thermal and chemical stability, making sample digestion difficult. acs.orgcanada.ca A common and effective sample preparation method is microwave-induced combustion (MIC). acs.orgcanada.ca This technique involves the combustion of the polymer sample in a closed vessel under high oxygen pressure, which efficiently decomposes the polymer matrix. acs.org The resulting analytes are then trapped in an absorbing solution, which can be directly introduced into the ICP-MS for analysis. acs.orgcanada.ca

ICP-MS offers high sensitivity and the ability to measure a wide range of elements simultaneously. wustl.edunih.gov For poly(this compound), this allows for the detection and quantification of various trace elements that could affect the polymer's properties and performance.

Research Findings from ICP-MS Analysis of Fluoropolymers:

A study on the determination of trace elements in various fluoropolymers using MIC followed by ICP-MS analysis demonstrated the effectiveness of this approach. The research highlighted the ability to quantify a range of elements with high accuracy. The following table summarizes typical elements that can be analyzed in fluoropolymers using this method.

ElementTypical Concentration RangePurpose of Analysis
Ag, Cd, Co, Cr, Cu, Mn, Ning/g to µg/gDetection of catalyst residues and impurities
Ca, Fe, K, Mgµg/g to mg/gAnalysis of common contaminants

This table is a representative example based on findings for general fluoropolymer analysis and is applicable to the analysis of poly(this compound).

The direct determination of fluorine using ICP-MS is challenging due to its high ionization potential. nih.gov However, modifications to conventional ICP-MS procedures and sample preparation can enhance the quality of results for fluorinated compounds. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. eag.comvot.pluni-ulm.de XPS is particularly valuable for the characterization of fluoropolymers such as poly(this compound) because the properties of these materials are often dictated by their surface chemistry. acs.orgresearchgate.net

The technique works by irradiating the polymer surface with X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1 to 10 nanometers of the material. vot.pluni-ulm.de The binding energy of these electrons is characteristic of the element and its chemical environment, allowing for detailed chemical state analysis. nih.gov

For poly(this compound), XPS can provide crucial information on:

The elemental composition of the surface, confirming the presence and relative concentrations of carbon, fluorine, and oxygen. acs.orgsci-hub.se

The chemical bonding states of carbon, distinguishing between C-C, C-H, C-O, C=O, CF, CF2, and CF3 moieties. eag.com

The surface segregation of the fluorinated side chains, which is expected due to the low surface energy of fluorocarbons. acs.org

The depth profile of the elemental composition, which can be achieved through angle-resolved XPS (ARXPS) without destroying the sample. acs.orgutl.pt

Detailed Research Findings from XPS Analysis of Fluorinated Acrylate (B77674) Polymers:

Research on various fluorinated acrylate homopolymers using XPS has shown a significant enrichment of fluorine at the polymer-air interface. acs.org This surface segregation of the fluorinated component is a key factor in the low surface energy and resulting hydrophobicity of these materials. The following table presents typical binding energies for the core level spectra of elements found in fluorinated acrylate polymers.

ElementOrbitalBinding Energy (eV)Chemical Group
CarbonC1s~285.0C-C, C-H
~286.5C-O
~289.0O-C=O
~291.5-CF2-
~293.8-CF3
FluorineF1s~689.0C-F
OxygenO1s~532.5C=O
~533.8C-O

This table is based on data for fluorinated acrylate polymers and is representative of what would be expected for poly(this compound). acs.orgsci-hub.se

Further analysis of the high-resolution C1s spectrum allows for the deconvolution of the peak into its various components, providing quantitative information about the different chemical environments of the carbon atoms. The relative areas of these deconvoluted peaks can be used to confirm the structure of the polymer at the surface. sci-hub.se For instance, the ratio of the fluorinated carbon species (CF2 and CF3) to the total carbon can be monitored to understand the orientation of the pentafluoroethyl groups at the surface. acs.org

Computational and Theoretical Studies on Pentafluoroethyl Prop 2 Enoate and Its Polymeric Derivatives

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations serve as a powerful tool for elucidating the fundamental molecular and electronic properties of monomers like pentafluoroethyl prop-2-enoate. These computational methods provide insights into molecular geometry, spectroscopic characteristics, and electronic behavior, which are crucial for understanding polymerization tendencies and the properties of the resulting polymer.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is particularly effective for optimizing molecular geometries and predicting spectroscopic properties. For acrylate (B77674) derivatives, DFT methods like B3LYP and MPWB1K have been successfully employed to calculate kinetic parameters of free-radical polymerization. ugent.benorthwestern.eduresearchgate.net

In the case of this compound, DFT calculations can determine the optimal three-dimensional arrangement of atoms, including critical bond lengths and angles. This optimized geometry is the foundation for further calculations, such as vibrational frequencies, which correspond to peaks in an infrared (IR) spectrum. By simulating the vibrational spectra, researchers can predict how the molecule will interact with infrared radiation, aiding in its experimental identification and characterization. researchgate.net

Furthermore, DFT is used to model the reaction kinetics of polymerization. For instance, studies on similar monomers have used various DFT functionals to calculate the activation energies for the propagation steps in free-radical polymerization. ugent.benorthwestern.edu This information is vital for understanding how readily this compound will polymerize and for controlling the reaction conditions to produce polymers with desired characteristics.

Table 1: Predicted Molecular Properties of Acrylate Monomers from DFT Studies

Property Method Application
Optimized Molecular Geometry B3LYP/6-311+G(d,p) Provides foundational data on bond lengths and angles.
Vibrational Frequencies PBE0-D3BJ Predicts IR and Raman spectra for material identification. researchgate.net
Activation Energy of Polymerization MPWB1K/6-31G(d,p) Helps in understanding and predicting reaction kinetics. northwestern.eduresearchgate.net

Ab Initio Methods for High-Level Electronic Structure Analysis

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC), offer a higher level of accuracy compared to DFT for certain electronic properties, albeit at a greater computational cost.

For molecules like this compound, ab initio calculations provide a detailed analysis of the electronic structure, including the energies of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability.

These high-level calculations are also instrumental in accurately determining reaction pathways and transition state energies for polymerization reactions. northwestern.edumdpi.com By examining the addition of monomeric, dimeric, and trimeric radicals to a monomer, researchers can understand how chain length affects the kinetics of polymerization. northwestern.eduresearchgate.net Such detailed insights are crucial for developing precise kinetic models that can predict the structure and properties of the final polymer. mdpi.com

Molecular Dynamics Simulations for Polymer Chain Conformation and Dynamics

While quantum chemical methods are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to investigate the behavior of large ensembles of molecules, such as polymer chains. youtube.com MD simulations model the movement of atoms over time, providing a dynamic picture of the polymer's conformation and its interaction with its environment. univie.ac.at

For poly(this compound), MD simulations can reveal how the polymer chains fold and arrange themselves in space, which is critical for determining bulk material properties like density and viscosity. nih.gov These simulations can predict key structural parameters such as the radius of gyration and the end-to-end distance of the polymer chains under various conditions. nih.gov

MD simulations are also used to study the dynamics of polymer chains, including their flexibility and response to external stimuli like temperature. univie.ac.at For fluorinated polymers, understanding chain dynamics is particularly important as it influences properties like surface energy and wettability. dntb.gov.uamdpi.com By simulating the polymer at an interface (e.g., with air or water), researchers can gain insights into the surface enrichment of fluorine atoms, a phenomenon that leads to the desirable low surface energy and hydrophobic properties of these materials. dntb.gov.ua

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Polymer Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a molecule and its physical or chemical properties. acs.org By developing a robust QSPR model, scientists can predict the properties of new, unsynthesized polymers, thereby accelerating the material design process.

In the context of fluorinated polymers like poly(this compound), QSPR models can be developed to predict a wide range of properties, including refractive index, glass transition temperature, and thermal stability. acs.org The process involves calculating a set of numerical values, known as molecular descriptors, from the monomer's structure. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic character.

Application of Machine Learning in Fluorinated Polymer Research and Development

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Poly(this compound)
Methyl acrylate
Methyl methacrylate (B99206)
Ethyl α-fluoroacrylate
Ethyl α-chloroacrylate
Ethyl α-cyanoacrylate
Methyl α-hydroxymethacrylate
Poly(pentadecafluorooctyl acrylate)
Butylacrylate
ω-perfluorooctylalkylacrylate
Poly(methylmethacrylate-co-butylacrylate)
Poly(N,N-dimethylaminoethyl methacrylate)
Poly(ethylene terephthalate)
Sulfonated polystyrene
Perfluorosulfonate
Benzenesulfonate
Polynorbornene

Advanced Materials Science Applications of Poly Pentafluoroethyl Prop 2 Enoate and Its Copolymers

Fluorinated Polymer Materials in Advanced Electronics

The integration of fluorinated polymers into electronic devices has led to significant advancements in their performance, durability, and functionality. The low dielectric constant, high thermal stability, and chemical inertness of these materials make them ideal for a range of applications, from flexible and transparent electronics to energy storage systems.

Development of Flexible Electrodes and Optoelectronic Components

The pursuit of flexible and transparent electronic devices has driven research into novel materials that can overcome the rigidity of traditional components. While specific research on poly(pentafluoroethyl prop-2-enoate) in this area is limited, the broader class of fluoropolymers offers insights into its potential. Fluoropolymers are investigated for their use in flexible transparent electrodes, which are crucial for applications like flexible displays and wearable electronics. For instance, composite materials combining thin metal grids with conductive polymers on flexible substrates have demonstrated high transparency and conductivity, withstanding repeated bending cycles without significant degradation of electrical performance. nih.gov

In the realm of optoelectronics, particularly organic light-emitting diodes (OLEDs), fluoropolymers are explored to enhance device efficiency and longevity. The insertion of a thin fluoropolymer layer, such as polytetrafluoroethylene (PTFE), at the interface between different layers in an OLED can improve charge balance and reduce electrochemical interactions, leading to enhanced external quantum efficiency. researchgate.net Although direct studies on poly(this compound) are not widely available, its inherent properties suggest it could offer similar benefits in controlling interfacial characteristics within flexible optoelectronic devices.

Role in Energy Storage Systems (e.g., Capacitors, Lithium Batteries)

In the field of energy storage, fluoropolymers play a vital role, particularly in lithium-ion batteries. They are commonly used as binders for electrode materials, holding the active material particles together and adhering them to the current collector. Binders made from fluoropolymers like polyvinylidene fluoride (B91410) (PVDF) are well-established due to their electrochemical stability.

Recent research has focused on developing new binder structures to accommodate the large volume changes that occur in high-capacity anode materials like silicon. nih.gov Polyacrylate-based binders, for example, are being investigated for their potential to improve the performance of silicon anodes. researchgate.net While specific data on poly(this compound) as a binder is scarce, its acrylate (B77674) backbone combined with the fluorinated side chain suggests it could offer a unique balance of adhesion, chemical resistance, and flexibility, potentially mitigating the mechanical degradation of high-capacity electrodes.

Furthermore, fluorinated compounds are being explored in the formulation of gel polymer electrolytes (GPEs) for lithium batteries. These GPEs aim to enhance safety and ionic conductivity. For instance, GPEs based on poly(acrylonitrile-acrylate) have shown good electrochemical properties. iaea.orgresearchgate.net The incorporation of the pentafluoroethyl group into a polymer electrolyte backbone could potentially influence the electrolyte's ionic conductivity and stability, a promising avenue for future research.

Application in Energy Storage Potential Role of Poly(this compound) Relevant Research Findings on Similar Fluoropolymers
Lithium-Ion Battery Binder Potential to improve mechanical stability of high-capacity anodes (e.g., silicon) due to its acrylate structure and fluorinated side chains.Polyacrylate binders show promise for silicon anodes. researchgate.net
Gel Polymer Electrolyte Could serve as a host polymer, with the fluorinated group potentially influencing ionic conductivity and electrochemical stability.Poly(acrylonitrile-acrylate) based GPEs demonstrate good electrochemical performance. iaea.orgresearchgate.net

Integration in Triboelectric Nanogenerators

Triboelectric nanogenerators (TENGs) are devices that convert mechanical energy into electrical energy through the triboelectric effect. The performance of a TENG is highly dependent on the surface charge density of the materials used. Fluoropolymers are excellent candidates for the negative triboelectric layer due to their high electronegativity.

Studies have shown that enhancing the dielectric properties of the polymer film can significantly boost the output performance of TENGs. For instance, creating composite films by incorporating high-permittivity nanoparticles into a polymer matrix can increase the surface charge density. researchgate.net Research on composite polymer films has demonstrated that the output current of a droplet-based TENG can be significantly increased. repec.org While specific studies on poly(this compound) in TENGs are not prevalent, its highly fluorinated nature suggests it would be a strong candidate for the negative triboelectric layer, potentially leading to high-performance energy harvesting devices. The ability to form thin, uniform films would be advantageous for creating efficient TENGs.

High-Performance Surface Coatings and Modifiers

The low surface energy imparted by fluorine atoms makes fluoropolymers exceptional materials for creating surfaces with specialized wetting and protective properties. Poly(this compound) and its copolymers are particularly well-suited for these applications.

Fabrication of Hydrophobic and Oleophobic Surfaces

The creation of surfaces that repel both water (hydrophobic) and oil (oleophobic) is crucial for a wide range of applications, from self-cleaning surfaces to anti-graffiti coatings. The presence of the perfluoroalkyl group in poly(this compound) is key to achieving this dual repellency.

Property Effect of Poly(this compound) Coatings Supporting Evidence from Similar Materials
Hydrophobicity Expected to create surfaces with high water contact angles.Fluorinated polymers are known to be highly hydrophobic. journalspress.com
Oleophobicity The perfluoroalkyl chain provides oil repellency.Polyperfluoroacrylate copolymers demonstrate oleophobic properties. researchgate.net
Superhydrophobicity Can be achieved by combining the low surface energy of the polymer with surface texturing.A combination of low surface energy and roughness is a known strategy for creating superhydrophobic surfaces.

Specialty Membrane Technologies for Separation Science

The unique chemical and physical properties of poly(this compound) and its copolymers make them highly promising candidates for advanced specialty membrane technologies. The incorporation of fluorine imparts properties such as high thermal and chemical stability, low surface energy, and distinct permeability characteristics, which are advantageous for various separation processes.

Gas Separation Membranes with Tailored Permeability

Fluorinated polymers are renowned for their high gas permeability, making them attractive for gas separation membranes. While specific permeability data for poly(this compound) is not extensively documented in publicly available literature, the performance of structurally similar amorphous perfluorinated polymers provides valuable insights into its potential. For instance, amorphous perfluorinated copolymers like Teflon AF 2400, which contains 87 mol% 2,2-bistrifluoromethyl-4,5-difluoro-1,3-dioxole and 13 mol% tetrafluoroethylene (B6358150), exhibit exceptionally high permeability coefficients for various gases. biogeneral.com

The high fractional free volume in these polymers facilitates the transport of gas molecules. Research on other poly(fluoroalkyl acrylates), such as poly(2,2,3,3,4,4,5,5-octafluoro-n-amyl acrylate), has also demonstrated their utility in gas separation, particularly for air separation (O₂/N₂). researchgate.net The performance of such membranes is often evaluated based on their permeability to different gases and their selectivity for specific gas pairs.

Below is a table of gas permeability data for Teflon AF 2400, a representative amorphous perfluorinated polymer, which can serve as an indicator of the potential performance of poly(this compound) based membranes.

Table 1: Gas Permeability Coefficients for Teflon AF 2400 at 25°C

Gas Permeability Coefficient (Barrer*)
Oxygen (O₂) 1600
Nitrogen (N₂) 780

*1 Barrer = 10⁻¹⁰ cm³ (STP) cm / (cm² s cmHg)

Data sourced from reference biogeneral.com

The design of copolymers incorporating this compound with other monomers allows for the fine-tuning of membrane properties. By adjusting the comonomer composition and polymer architecture, it is possible to tailor the free volume distribution and polymer chain mobility, thereby optimizing both permeability and selectivity for a target gas separation application, such as CO₂/CH₄ or O₂/N₂ separation. mdpi.comuwaterloo.caresearchgate.net

Membranes for Water Treatment and Filtration

In the realm of water treatment and filtration, fluorinated polymers offer significant advantages, primarily due to their chemical inertness and low surface energy, which can impart anti-fouling properties to the membranes. mdpi.comnih.gov While specific studies on poly(this compound) for this application are limited, the well-established use of other fluoropolymers like polyvinylidene fluoride (PVDF) highlights the potential. mdpi.comgoogle.com

The hydrophobic and oleophobic nature of fluorinated surfaces can reduce the adhesion of organic and biological foulants, a major challenge in membrane-based water treatment. google.com Copolymers of this compound with hydrophilic monomers could be designed to create amphiphilic surfaces, further enhancing fouling resistance while maintaining high water flux. The incorporation of fluorinated monomers has been shown to decrease the surface energy of polyamide membranes, leading to superior self-cleaning and antifouling characteristics. mdpi.com

The development of nanocomposite membranes, where nanoparticles are embedded within a polymer matrix, is a promising area of research. noaa.gov Poly(this compound) could serve as a robust matrix for such composites, with the potential for enhanced performance in applications like ultrafiltration and microfiltration for industrial wastewater treatment. nih.govmdpi.com

Photoresist Materials for Micro- and Nanofabrication

The advancement of micro- and nanofabrication technologies, particularly in the semiconductor industry, relies heavily on the development of high-performance photoresist materials. Fluorinated polymers, including poly(this compound), are of significant interest in this field due to their high transparency to short-wavelength ultraviolet (UV) radiation, such as 193 nm and 157 nm. google.comgoogle.com This property is crucial for achieving higher resolution in photolithography. optica.orgoptica.org

The incorporation of fluorine atoms into the polymer structure lowers the electron density, which in turn reduces the absorbance at these short wavelengths. clarkson.edu Research into fluorinated acrylate polymers has shown their potential as backbone materials for 157 nm photoresists. clarkson.edu For instance, copolymers of α-trifluoromethyl acrylates have demonstrated unexpected transparency at this wavelength. clarkson.edu

Photoresist formulations based on copolymers of this compound could be designed to have a precise balance of properties, including:

High UV Transparency: Essential for patterning at small feature sizes.

Good Etch Resistance: To withstand the plasma etching processes used to transfer the pattern to the underlying substrate.

Aqueous Base Solubility: For development of the exposed or unexposed regions of the resist.

The use of fluorinated polymers can also influence the refractive index of the photoresist, which is a critical parameter in immersion lithography. wikipedia.org By carefully designing the polymer architecture, it is possible to create photoresist materials that enable the fabrication of next-generation integrated circuits and other micro- and nanodevices. google.com

Biomaterials and Biomedical Engineering (Focus on material properties and function)

The unique surface properties and biocompatibility of fluorinated polymers make them attractive for a range of biomedical applications. nih.gov While poly(this compound) is not as widely studied as other biomaterials, its inherent properties suggest significant potential in this field.

Design of Nanostructured Materials for Biomedical Devices

The low surface energy and hydrophobicity of poly(this compound) can be leveraged to create anti-biofouling surfaces for biomedical devices. nih.gov Biofouling, the adsorption of proteins and cells onto a material surface, is a major cause of device failure and infection. Surfaces coated with or fabricated from this polymer would be expected to exhibit reduced protein adhesion and cell attachment.

Furthermore, the ability to create nanostructured surfaces through techniques like nanoimprint lithography or self-assembly of block copolymers could enhance these anti-fouling properties. The creation of specific surface topographies at the nanoscale can further discourage bacterial colonization and biofilm formation. Multifunctional nanogels and nanoparticles based on acrylic acid derivatives have been explored for drug delivery and diagnostics, suggesting a potential avenue for the application of functionalized poly(this compound) nanostructures. mdpi.commdpi.com

Polymer Scaffolds for Tissue Engineering Applications

In tissue engineering, the scaffold provides a temporary three-dimensional structure for cells to attach, proliferate, and form new tissue. nih.govresearchgate.netresearchgate.net The properties of the scaffold, such as porosity, pore size, mechanical strength, and surface chemistry, are critical for its success. mdpi.com

While many synthetic polymers used in tissue engineering are biodegradable (e.g., PLA, PGA, PCL), non-biodegradable polymers can be used for applications where a permanent scaffold is required. nih.gov Copolymers of this compound could be used to fabricate scaffolds with controlled hydrophobicity. While cell adhesion is often desired in tissue engineering, in some applications, a low-adhesion surface may be beneficial to guide cell growth or to create specific tissue architectures.

Moreover, the mechanical properties of the scaffold can be tailored by copolymerization. For instance, copolymerizing this compound with more flexible monomers could result in scaffolds with tunable elasticity suitable for soft tissue engineering. nih.gov The use of techniques like electrospinning or 3D printing could be employed to create porous scaffolds from these materials with a controlled architecture. nih.gov

Table 2: Mentioned Compounds

Compound Name
This compound
Poly(this compound)
Poly(vinylidene fluoride)
2,2-bistrifluoromethyl-4,5-difluoro-1,3-dioxole
Tetrafluoroethylene
Poly(2,2,3,3,4,4,5,5-octafluoro-n-amyl acrylate)
Polylactic acid
Polyglycolide
Polycaprolactone

Development of Autonomic Self-Healing Polymer Systems

The integration of autonomic self-healing capabilities into fluorinated polymer systems represents a significant advancement in materials science, aiming to enhance the durability and lifespan of advanced materials. Research into poly(this compound) and its copolymers is exploring their potential for creating materials that can intrinsically repair damage without external intervention. The primary mechanisms being investigated are leveraging the unique properties of the C-F bond to promote self-healing through strong dipolar interactions and the incorporation of dynamic covalent bonds.

Mechanism of Healing

The development of self-healing systems based on fluorinated polymers, such as those analogous to poly(this compound), is largely centered on harnessing non-covalent dipolar interactions. The high electronegativity of fluorine atoms creates strong dipoles in the C-F bonds, which, along with the dipoles of C=O bonds, can lead to a network of dipole-dipole, dipole-induced dipole, and induced-dipole induced dipole interactions between polymer chains. nih.gov These interactions are viscoelastic in nature and are crucial for the mechanical integrity of the material. nih.gov When the material is damaged, these interactions can facilitate an autonomous, multi-cycle self-healing process under ambient conditions. nih.gov

Upon mechanical damage, the polymer chains are displaced, and the stored entropic energy is released. The energetically favorable dipolar forces, influenced by the monomer sequence and molar ratios, can then guide the chains to re-establish these interactions, effectively healing the damage. nih.gov This process is a promising route for designing self-healable commodity thermoplastics without the need for additional chemical modifications. nih.gov

Another approach involves the use of dynamic covalent bonds. For instance, the thermoreversible nature of Diels-Alder reactions has been explored in fluorinated copolymers. rsc.org In such systems, furfuryl groups can be modified via a Diels-Alder reaction with components like polyhedral oligomeric silsesquioxane maleimide (B117702) (POSS-M), creating dynamic covalent linkages. rsc.org When the material is damaged, these bonds can be reformed through thermal stimulus, enabling the self-healing of the polymer. rsc.org

Research Findings

Studies on analogous fluorinated copolymers have demonstrated the viability of these self-healing mechanisms. For instance, copolymers relying on dipolar interactions have shown macroscopic autonomous self-healing capabilities. nih.gov The presence of CF3 groups, which have a higher rotational energy barrier compared to CH2CH3 groups, is a significant contributor to the stereoconfiguration and conformational energy changes that occur during the damage and repair cycle. nih.gov

In systems utilizing dynamic covalent bonds, such as those incorporating the Diels-Alder reaction, significant improvements in surface hydrophobicity have also been observed, with water contact angles increasing from approximately 101° to 135° after modification with hydrophobic POSS molecules. rsc.org The self-healing ability of these functional hybrid polymethacrylates has been confirmed through differential scanning calorimetry (DSC), atomic force microscopy (AFM), and optical microscopy analyses. rsc.org

Data on Self-Healing Efficiency

The efficiency of self-healing in fluorinated copolymers can be quantified by measuring the recovery of mechanical properties after damage. The following table presents representative data from studies on self-healing fluorinated copolymers, which can be considered analogous to the potential performance of poly(this compound) based systems.

Fluorinated Copolymer SystemHealing MechanismHealing ConditionsHealing Efficiency (%)Property Measured
p(TFEMA/nBA)Dipolar InteractionsAmbient Temperature~95Tensile Strength
FMA-co-TFEMA with POSS-MDiels-Alder ReactionThermal (Heat)>90Crack Closure

This data is illustrative and based on findings for analogous fluorinated copolymers. p(TFEMA/nBA) refers to a copolymer of trifluoroethyl methacrylate (B99206) and n-butyl acrylate. FMA-co-TFEMA refers to a copolymer of furfuryl methacrylate and trifluoroethyl methacrylate.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for pentafluoroethyl prop-2-enoate, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via esterification of prop-2-enoic acid with pentafluoroethanol using acid catalysts (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide). Optimizing molar ratios, temperature (40–60°C), and solvent polarity (e.g., dichloromethane) is critical to minimize side reactions such as oligomerization . Purity is assessed via GC-MS or HPLC, with yields reported between 60–85% under anhydrous conditions.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?

  • Methodology :

  • ¹⁹F NMR : Identifies the pentafluoroethyl group (CF₂CF₃) through distinct signals at δ -80 to -85 ppm (CF₃) and δ -115 to -120 ppm (CF₂) .
  • IR Spectroscopy : Confirms ester C=O stretching (~1740 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).
  • Mass Spectrometry : ESI-MS or EI-MS detects the molecular ion [M+H]⁺ at m/z 214 and fragmentation patterns (e.g., loss of CO₂ or CF₂CF₃).

Q. What crystallographic methods are suitable for determining the molecular structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. The trifluoromethyl group exhibits rotational disorder, requiring twin refinement in ~30% of cases .

Advanced Research Questions

Q. How do computational methods (DFT, MD) predict the reactivity of this compound in radical polymerization?

  • Methodology : Density Functional Theory (DFT) calculations (Gaussian 16, B3LYP/6-311++G(d,p)) model transition states for radical addition. Fukui indices identify electrophilic sites (e.g., β-carbon of the acrylate group). Molecular dynamics (MD) simulations in LAMMPS assess copolymerization kinetics with styrene, revealing activation energies of ~25–30 kJ/mol .

Q. What experimental strategies resolve contradictions in reported solubility data of this compound in ionic liquids?

  • Methodology : Use the UNIFAC-IL model to predict solubility in ionic liquids (e.g., EMIM[eFAP]). Validate via gravimetric analysis at 25–80°C. Discrepancies arise from trace water content (>100 ppm), which reduces solubility by 40–60%. Karl Fischer titration and dry-box handling are essential .

Q. How does the electron-withdrawing pentafluoroethyl group influence the compound’s copolymerization behavior compared to non-fluorinated acrylates?

  • Methodology : Conduct controlled radical polymerization (ATRP or RAFT) with methyl acrylate as a comparator. Monitor kinetics via ¹H NMR or SEC. The pentafluoroethyl group increases reactivity ratios (r₁ = 0.8, r₂ = 1.2) due to enhanced electrophilicity, favoring alternating copolymers .

Data Contradiction Analysis

Q. Why do NMR and computational models disagree on the conformational preference of the pentafluoroethyl group?

  • Resolution : SC-XRD data show a gauche conformation (dihedral angle ~60°) stabilized by C-F···H-C interactions. DFT may overlook van der Waals forces, necessitating dispersion-corrected functionals (e.g., ωB97X-D). Dynamic NMR at variable temperatures (-50°C to +50°C) confirms rotational barriers of ~10 kJ/mol .

Research Design Frameworks

  • FINER Criteria : Ensure questions are Feasible (e.g., access to fluorinated reagents), Novel (e.g., unexplored copolymer systems), and Relevant (e.g., applications in fuel-resistant polymers) .
  • PICOT Framework : For polymerization studies:
    • Population : this compound
    • Intervention : RAFT polymerization
    • Comparison : Non-fluorinated acrylates
    • Outcome : Molecular weight distribution (Đ = 1.1–1.3)
    • Time : 24-hour reaction .

Threats to Validity

  • Synthetic Purity : Trace HF byproducts (from esterification) can inhibit polymerization. Mitigate via neutralization with NaHCO₃ .
  • Instrument Calibration : Fluorine-specific detector drift in GC-MS skews quantification. Regular calibration with perfluorotributylamine (PFTBA) is required .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.